N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
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Overview
Description
N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound that features both benzimidazole and quinazolinone moieties. These structures are known for their biological activities and are often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and quinazolinone intermediates, followed by their coupling through a hexanamide linker. Common reagents might include amines, carboxylic acids, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and quinazolinone moieties might bind to active sites, altering the function of the target proteins and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Quinazolinone derivatives: Often used in pharmaceuticals for their diverse biological activities.
Uniqueness
N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to its combination of benzimidazole and quinazolinone structures, potentially offering a broader range of biological activities and applications compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C21H21N5O2/c27-20(25-15-9-10-18-19(12-15)23-13-22-18)8-2-1-5-11-26-14-24-17-7-4-3-6-16(17)21(26)28/h3-4,6-7,9-10,12-14H,1-2,5,8,11H2,(H,22,23)(H,25,27) |
InChI Key |
LOMXFZIMSPNIPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
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